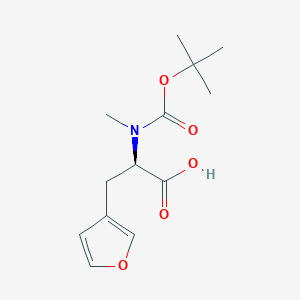
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-2-amino-3-(methylamino)propanoic acid.
Protection of Amino Group: The amino group of ®-2-amino-3-(methylamino)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with furan-3-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid may involve optimized reaction conditions, such as:
Continuous Flow Synthesis: This method allows for better control over reaction parameters, leading to higher yields and purity.
Automated Synthesis: The use of automated synthesizers can streamline the production process, reducing the time and labor required.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Boc-protected alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2R)-3-(furan-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)7-9-5-6-18-8-9/h5-6,8,10H,7H2,1-4H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
BNYUREZFUROGEP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=COC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=COC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















